N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide is a complex organic compound with a unique structure that includes a quinoline core, a thiophene ring, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin with an aromatic aldehyde in the presence of a base.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of thiophene is coupled with a halogenated quinoline.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a Friedel-Crafts acylation reaction, where the quinoline derivative is reacted with a dimethoxybenzoyl chloride in the presence of a Lewis acid.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly the thiophene and dimethoxyphenyl groups, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., Br₂, Cl₂), nitro compounds (e.g., HNO₃)
Major Products Formed
Oxidation: Quinoline N-oxide derivatives
Reduction: Tetrahydroquinoline derivatives
Substitution: Halogenated or nitrated derivatives of the compound
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features, which may interact with various biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound’s effects may be mediated through pathways such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: This compound shares the dimethoxyphenyl group but lacks the quinoline and thiophene rings.
2-(3,4-Dimethoxyphenyl)-N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide: This compound has a similar structure but with additional dimethoxyphenyl groups.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide is unique due to its combination of a quinoline core, a thiophene ring, and a dimethoxyphenyl group. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H24N2O3S |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H24N2O3S/c1-16-8-11-24(31-16)21-15-19(18-6-4-5-7-20(18)27-21)25(28)26-13-12-17-9-10-22(29-2)23(14-17)30-3/h4-11,14-15H,12-13H2,1-3H3,(H,26,28) |
InChI Key |
PAKVAAGEHYJIIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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